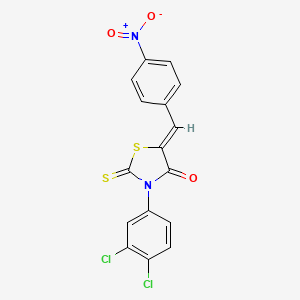
3-(3,4-dichlorophenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(3,4-dichlorophenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H8Cl2N2O3S2 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.9353399 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Self-Assembly
The synthesis of new derivatives of 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one, including the specific compound , was explored. These compounds demonstrated interesting supramolecular assemblies in solid states driven by hydrogen bonding and diverse π–hole interactions. These assemblies were analyzed through a combination of experimental methods and theoretical analyses, revealing the stabilization of their three-dimensional frameworks by noncovalent interactions such as C-H⋯π, π⋯π, and lp⋯π-hole interactions in addition to C-H⋯O/S H-bonding interactions (Andleeb et al., 2017).
Antimicrobial and Antitubercular Agents
A study on 4-thiazolidinone derivatives highlighted their synthesis and evaluation for antibacterial, antifungal, and antitubercular activities. These derivatives showed promising activities against selected bacterial and fungal strains, including Mycobacterium tuberculosis, indicating their potential as bioactive molecules for developing new antimicrobial agents (Samadhiya et al., 2014).
Anticancer Potentials
Another investigation into 4-thiazolidinone derivatives evaluated their in vitro antimicrobial and anticancer potentials. The study identified specific derivatives with significant anticancer activity, underscoring the importance of the thiazolidinone scaffold in the design of new anticancer agents. The study also highlighted the relevance of certain molecular parameters in describing the activity of these compounds (Deep et al., 2016).
Molecular Structure Analysis
The synthesis and molecular structure of related compounds were investigated through Density Functional Theory (DFT) and X-ray diffraction. These studies provide insight into the molecular geometry, electronic properties, and potential interaction mechanisms of these compounds, contributing to a better understanding of their biological activities and supramolecular assembly behaviors (Benhalima et al., 2011).
Properties
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O3S2/c17-12-6-5-11(8-13(12)18)19-15(21)14(25-16(19)24)7-9-1-3-10(4-2-9)20(22)23/h1-8H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRFAWOSJFCTDT-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
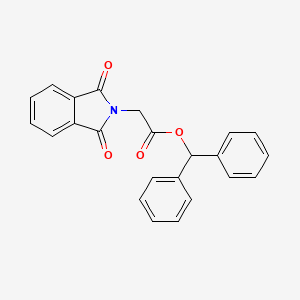
![4-[methyl(phenylsulfonyl)amino]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4059428.png)
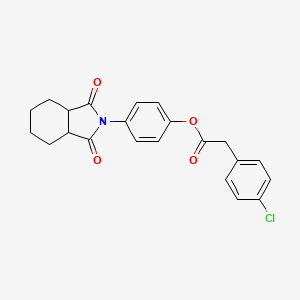
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)

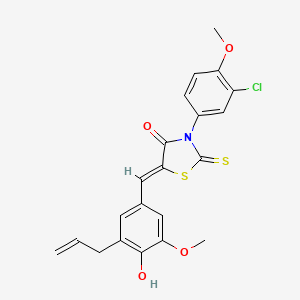
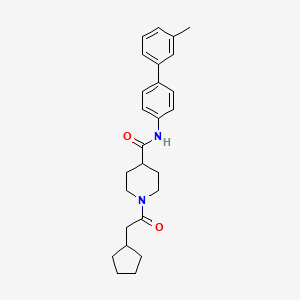
![4-{[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B4059471.png)
![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)
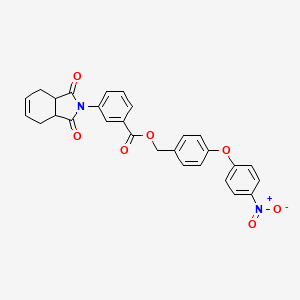
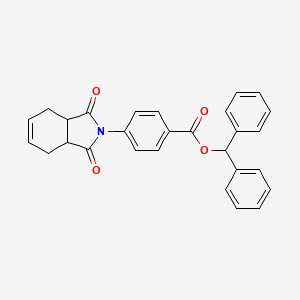
![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4059520.png)
